molecular formula C12H13BrO4 B8343433 Ethyl 4-(4-bromophenoxy)-3-oxobutanoate

Ethyl 4-(4-bromophenoxy)-3-oxobutanoate

Cat. No.: B8343433
M. Wt: 301.13 g/mol
InChI Key: CGFAMKBUNULWKP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenoxy)-3-oxobutanoate is a β-keto ester derivative characterized by a 4-bromophenoxy substituent at the 4-position of the butanoate chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its structure combines the reactivity of the β-keto ester group with the electron-withdrawing and steric effects of the bromophenoxy moiety, making it valuable for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

ethyl 4-(4-bromophenoxy)-3-oxobutanoate

InChI

InChI=1S/C12H13BrO4/c1-2-16-12(15)7-10(14)8-17-11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3

InChI Key

CGFAMKBUNULWKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variation at the 4-Position

Ethyl 4-(4-Fluorophenyl)-3-oxobutanoate (CAS 221121-37-5)
  • Molecular Formula : C₁₂H₁₃FO₃
  • Molecular Weight : 224.23 g/mol
  • Key Differences :
    • The fluorine atom is smaller and more electronegative than bromine, leading to weaker electron-withdrawing effects.
    • Lower molecular weight and reduced steric hindrance compared to the brominated analog .
Ethyl 4-(4-Chlorophenyl)-3-oxobutanoate (CAS 62088-10-2)
  • Molecular Formula : C₁₂H₁₃ClO₃
  • Molecular Weight : 240.68 g/mol
  • Key Differences :
    • Chlorine is less polarizable than bromine, resulting in weaker inductive effects.
    • The compound is less reactive in Suzuki couplings due to the lower leaving-group ability of chlorine compared to bromine .
Ethyl 4-(Benzyloxy)-3-oxobutanoate (CAS 67354-34-1)
  • Molecular Formula : C₁₃H₁₆O₄
  • Molecular Weight : 236.26 g/mol
  • Key Differences: The benzyloxy group is bulkier and less electron-withdrawing than bromophenoxy, favoring different reaction pathways (e.g., nucleophilic substitutions) .

Electronic and Steric Effects

  • Ethyl 4-(2-Nitrophenyl)-3-oxobutanoate (CAS 66073-33-4): The nitro group is a strong electron-withdrawing substituent, significantly increasing the acidity of the β-keto proton (pKa ~9.85 predicted) compared to bromophenoxy analogs. This enhances enolate formation in alkylation reactions .

Functional Group Modifications

Ethyl 4-(1,3-Benzothiazol-2-ylthio)-3-oxobutanoate (CAS 157219-75-5)
  • Key Feature : Incorporation of a sulfur-containing heterocycle.
  • Impact: The thiol group introduces nucleophilic reactivity, enabling participation in disulfide bond formation or metal coordination, unlike the bromophenoxy analog .
Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxobutanoate (CAS 67706-68-7)
  • Key Feature: Boc-protected amino group.
  • Impact: The amino functionality allows for peptide coupling reactions, expanding utility in peptidomimetic synthesis compared to bromophenoxy derivatives .

Physical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa (Predicted)
Ethyl 4-(4-Bromophenoxy)-3-oxobutanoate N/A ~1.15 ~9.85
Ethyl 4-(Benzyloxy)-3-oxobutanoate 113–115 (0.05 Torr) 1.115 9.85
Ethyl 4-(4-Fluorophenyl)-3-oxobutanoate N/A N/A N/A

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